molecular formula C8H7BrO3 B1422725 Methyl 3-bromo-2-hydroxybenzoate CAS No. 28165-45-9

Methyl 3-bromo-2-hydroxybenzoate

Cat. No.: B1422725
CAS No.: 28165-45-9
M. Wt: 231.04 g/mol
InChI Key: WZHOTUVSKJWGMS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a hydroxyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Methyl 3-bromo-2-hydroxybenzoate derivatives have been synthesized through silica gel-promoted Diels–Alder reactions, demonstrating potential in organic synthesis processes. These derivatives are suitable substrates for Pd-catalyzed cross-coupling reactions, even with sterically hindered structures (Shinohara et al., 2014).
  • Pharmaceutical and Cosmetic Applications :

    • Methyl 4-hydroxybenzoate, a compound closely related to this compound, has been extensively used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The compound's structure and intermolecular interactions have been analyzed through single-crystal X-ray studies (Sharfalddin et al., 2020).
  • Photodynamic Therapy for Cancer Treatment :

    • Derivatives of this compound have been used in the synthesis of new zinc phthalocyanines. These compounds show promising potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
  • Biological Activity and Molecular Studies :

    • The compound and its related derivatives have been subjects of various biological activity studies, including the action of methyl hydroxybenzoate on nervous conduction, indicating its relevance in neurological research (Nathan & Sears, 1961).
  • Environmental Chemistry and Water Treatment :

    • Studies on the photodegradation of parabens (related to this compound) have been conducted to understand their transformation in water treatment processes, highlighting the compound's relevance in environmental chemistry (Gmurek et al., 2015).
  • Chemical Synthesis and Organic Chemistry Applications :

    • Research has been conducted on the synthesis of various derivatives of this compound, demonstrating its utility in the field of organic chemistry and the synthesis of complex molecules (Clarke et al., 1973).

Safety and Hazards

Methyl 3-bromo-2-hydroxybenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxybenzoate can be synthesized through the bromination of methyl salicylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid. The reaction is carried out in a halogenated alkane solvent or an ether solvent at temperatures ranging from -10°C to 50°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the careful control of reaction conditions, including temperature and solvent choice, to ensure the selective bromination of the desired position on the benzoic acid ring .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of methyl 3-bromo-2-oxobenzoate.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 2-hydroxybenzoate

Properties

IUPAC Name

methyl 3-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOTUVSKJWGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706842
Record name Methyl 3-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-45-9
Record name Methyl 3-bromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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